1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene
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Overview
Description
1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of trifluoromethyl groups, a chloro substituent, and a trifluoromethoxy group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene typically involves multiple steps. One common approach is the halogenation of a precursor benzene derivative followed by the introduction of trifluoromethyl and trifluoromethoxy groups. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The trifluoromethyl groups can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The benzene ring can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: Similar in structure but with a bromine substituent instead of chlorine.
3,5-Bis(trifluoromethyl)bromobenzene: Another compound with trifluoromethyl groups and a bromine substituent.
Uniqueness
1,5-Bis(trifluoromethyl)-2-chloro-4-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H2ClF9O |
---|---|
Molecular Weight |
332.55 g/mol |
IUPAC Name |
1-chloro-5-(trifluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF9O/c10-5-2-6(20-9(17,18)19)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H |
InChI Key |
OJXBLJBITQDYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Cl)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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